molecular formula C10H7F2NO B12973639 3-Phenyl-5-(difluoromethyl)isoxazole

3-Phenyl-5-(difluoromethyl)isoxazole

Cat. No.: B12973639
M. Wt: 195.16 g/mol
InChI Key: YMFZVQRXFOBKCR-UHFFFAOYSA-N
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Description

3-Phenyl-5-(difluoromethyl)isoxazole is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3 and a difluoromethyl group at position 3. Isoxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom, known for their stability and versatility in medicinal chemistry and materials science. The difluoromethyl group (-CF$_2$H) introduces electronegativity and lipophilicity, which can enhance metabolic stability and bioavailability compared to non-fluorinated analogs .

Properties

Molecular Formula

C10H7F2NO

Molecular Weight

195.16 g/mol

IUPAC Name

5-(difluoromethyl)-3-phenyl-1,2-oxazole

InChI

InChI=1S/C10H7F2NO/c11-10(12)9-6-8(13-14-9)7-4-2-1-3-5-7/h1-6,10H

InChI Key

YMFZVQRXFOBKCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethyl)-3-phenylisoxazole typically involves the difluoromethylation of isoxazole derivatives. One common method includes the reaction of 3-phenylisoxazole with difluoromethylating agents under specific conditions.

Industrial Production Methods

Industrial production of 5-(Difluoromethyl)-3-phenylisoxazole may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-3-phenylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl isoxazole oxides, while substitution reactions can introduce various functional groups onto the phenyl or isoxazole rings .

Scientific Research Applications

5-(Difluoromethyl)-3-phenylisoxazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-3-phenylisoxazole involves its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The isoxazole ring may interact with enzymes or receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 3-phenyl-5-(difluoromethyl)isoxazole, their substituents, and physicochemical characteristics:

Compound Name Substituents (Position 3/5) Melting Point (°C) Yield (%) Key Features Reference
3-Phenyl-5-(4-trifluoromethylphenyl)isoxazole Phenyl / 4-CF$_3$-phenyl 166.1–167.9 93 High lipophilicity; strong electron-withdrawing CF$_3$ group enhances stability
3-Phenyl-5-(trimethylsilyl)isoxazole Phenyl / Si(CH$3$)$3$ 58 Silicon-based substituent improves steric bulk; used in catalytic alkenylation
3-Phenyl-5-(4-methoxyphenyl)isoxazole Phenyl / 4-OCH$_3$-phenyl Methoxy group enhances solubility; antifungal activity (ED$_{50}$ <100 mg/L)
3-Phenyl-5-methylisoxazole Phenyl / CH$_3$ Simple alkyl substituent; lower metabolic resistance compared to fluorinated analogs
3-Phenyl-5-(benzylthio)isoxazole Phenyl / SCH$_2$Ph Thioether linkage; potential for redox-mediated drug release

Key Observations :

  • Fluorinated Derivatives : Compounds with -CF$3$ () or -CF$2$H groups exhibit higher thermal stability and lipophilicity due to fluorine’s electronegativity and low polarizability .
  • Antifungal Activity : 3-Phenyl-5-(4-methoxyphenyl)isoxazole shows potent activity against Pythium aphanidermatum (ED$_{50}$ <100 mg/L), outperforming the reference fungicide quintozene .

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